![molecular formula C14H14N4 B13484450 N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of 5-amino-3-methylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- N-benzyl-3-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- N-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine
Uniqueness
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the nitrogen atom and the methyl group at the third position of the pyrazole ring contribute to its unique reactivity and bioactivity .
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
N-benzyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C14H14N4/c1-10-13-7-12(9-16-14(13)18-17-10)15-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,17,18) |
Clave InChI |
DHQPLHXPCLSMNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=NC2=NN1)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)

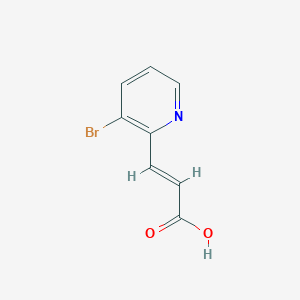
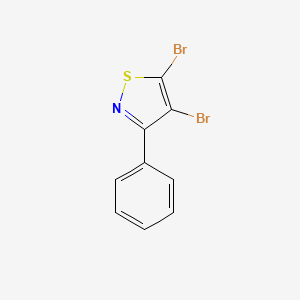
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)

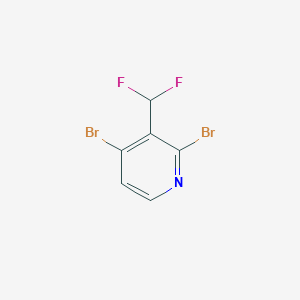
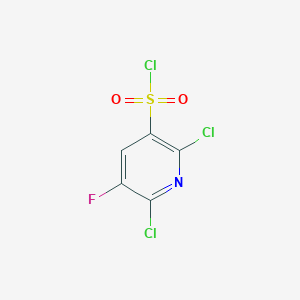
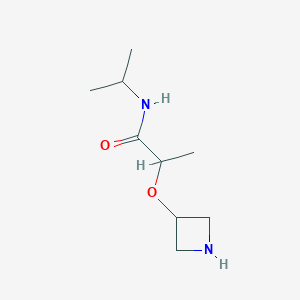
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)

